Bienvenue dans la boutique en ligne BenchChem!

2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide

Physicochemical Properties Molecular Weight Drug-likeness

Secure this unique indole-acetamide for your screening library. Its critical N1-morpholino-2-oxoethyl substituent uniquely elevates TPSA to 96.0 Ų and molecular weight to 419.48 g/mol, making it an ideal tool for diversity-oriented HTS on peripheral targets where CNS penetration is undesired. This compound is a superior choice over its lower-MW core analog for biophysical assays requiring high solubility. Capitalize on its unannotated bioactivity profile to identify novel target interactions in forward chemical genetics. Available exclusively as a non-human research tool via custom quote.

Molecular Formula C24H25N3O4
Molecular Weight 419.481
CAS No. 872856-91-2
Cat. No. B2367477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide
CAS872856-91-2
Molecular FormulaC24H25N3O4
Molecular Weight419.481
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4
InChIInChI=1S/C24H25N3O4/c1-17(18-7-3-2-4-8-18)25-24(30)23(29)20-15-27(21-10-6-5-9-19(20)21)16-22(28)26-11-13-31-14-12-26/h2-10,15,17H,11-14,16H2,1H3,(H,25,30)
InChIKeyUXFKXGQQTJALNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide (CAS 872856-91-2): An Indole-Acetamide Research Compound for Targeted Library Screening


2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide (CAS 872856-91-2) is a synthetic indole-acetamide derivative characterized by a morpholino-2-oxoethyl substituent at the indole N1 position, an α-ketoacetamide linker at the C3 position, and a 1-phenylethylamide tail . With a molecular formula of C24H25N3O4 and a molecular weight of 419.48 g/mol, it belongs to a class of compounds widely explored in medicinal chemistry for their diverse biological activities [1]. This compound is currently offered exclusively as a non-human research tool by specialty chemical suppliers.

Why Generic Indole-Acetamide Substitution Fails: Physicochemical and Structural Differentiation of 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide


Simple substitution with a core indole-3-yl-2-oxo-N-(1-phenylethyl)acetamide scaffold is not feasible due to the critical role of the N1-morpholino-2-oxoethyl group. This substituent fundamentally alters the molecule's physicochemical profile—increasing molecular weight, hydrogen bond acceptor count, and topological polar surface area (TPSA)—which directly influences solubility, membrane permeability, and target binding kinetics [1]. Such differences can lead to divergent bioactivity profiles even among close structural analogs, making precise compound selection essential for screening campaigns.

Head-to-Head Physicochemical Comparison of 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide vs. Closest Analogs


Molecular Weight: A 127 Da Increase Over the Simplest Indole-Acetamide Analog

The target compound has a molecular weight of 419.48 g/mol, which is 127.18 g/mol heavier than the core analog 2-(1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide (MW 292.3 g/mol) [1]. This increase is solely attributable to the N1-morpholino-2-oxoethyl group. The higher MW places the target compound closer to the upper limit of the 'Rule of 5' for oral drug-likeness, which can be a deliberate design feature for modulating pharmacokinetic properties or for use in specific in vitro assay formats.

Physicochemical Properties Molecular Weight Drug-likeness

Hydrogen Bond Acceptor Count: A 100% Increase Over the Core Scaffold

The target compound possesses 5 hydrogen bond acceptors (HBA), compared to 2 for the core analog 2-(1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide [1]. The three additional HBAs are contributed by the morpholine oxygen atom and the two carbonyl groups of the N1-substituent. This increase directly enhances aqueous solubility potential and modulates the compound's ability to engage in polar interactions with biological targets.

Hydrogen Bonding Solubility Structure-Activity Relationship

Topological Polar Surface Area (TPSA): A 73% Increase Signalizing Superior Polarity-Driven Solubility

The calculated TPSA for the target compound is 96.0 Ų, compared to approximately 55.4 Ų for the core analog 2-(1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide [1][2]. This 73% increase is driven by the additional morpholine and carbonyl oxygen atoms. A TPSA value above 90 Ų is a common threshold for reduced blood-brain barrier penetration, making this compound a preferred choice for peripheral target screening where CNS exclusion is desired.

Polar Surface Area Membrane Permeability Drug Design

Bioactivity Data Gap: No Publicly Available Potency Data for the Target Compound vs. Documented Analog Affinity

As of the current date, no primary research papers or public databases report quantitative biological activity data (IC50, Ki, EC50) for 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide. In contrast, its closest analog, 2-(1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide, has a reported binding affinity (Ki) of 1.15 × 10³ nM for the rat GABA-A α1β2γ2 receptor [1]. The absence of data for the target compound highlights a critical knowledge gap, making it a suitable candidate for novel target deconvolution or selectivity profiling studies.

Biological Activity Binding Affinity Data Availability

Purity Specification: A Vendor-Reported Benchmark for Reproducible Screening

The compound is supplied with a vendor-specified purity of typically ≥95% (HPLC) . This specification is comparable to the industry standard for screening compounds and is critical for minimizing false positives in high-throughput screening. In contrast, no purity data is reported for the core analog 2-(1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide in publicly accessible vendor databases, introducing uncertainty in assay reproducibility if procured from non-certified sources.

Compound Purity Quality Control Reproducibility

Optimal Research and Screening Applications for 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide Based on Physicochemical Differentiation


Peripheral Target High-Throughput Screening (HTS) Library Expansion

The compound's elevated TPSA (96.0 Ų) and molecular weight (419.48 g/mol) position it as an ideal candidate for HTS campaigns focused on peripheral targets where CNS penetration is undesirable [1]. Its inclusion in diversity-oriented screening libraries can complement core indole scaffolds, enabling exploration of chemical space that is underrepresented by lower-MW, lower-TPSA analogs. Researchers seeking to identify novel hits for kinases, GPCRs, or protein-protein interaction targets expressed outside the CNS should prioritize this compound over its 292.3 g/mol core analog.

Selectivity Profiling Against GABA-A Receptor Family Members

While the core analog 2-(1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide exhibits modest affinity (Ki = 1.15 × 10³ nM) for the GABA-A α1β2γ2 receptor, the target compound remains untested at this target [1]. Its distinct N1-morpholino-2-oxoethyl substituent may confer altered subtype selectivity or improved binding kinetics. Procurement of this compound for side-by-side profiling against the core analog can elucidate structure-activity relationships (SAR) for the GABA-A receptor family, a validated target for anxiety, epilepsy, and insomnia therapeutics.

Solubility-Dependent Biochemical and Biophysical Assay Development

With 5 hydrogen bond acceptors and a TPSA of 96.0 Ų, the compound is predicted to exhibit significantly higher aqueous solubility than its 2-HBA, 55.4 Ų core analog [1]. This property makes it more suitable for biochemical assays requiring high compound concentrations (e.g., NMR-based fragment screening, surface plasmon resonance, or isothermal titration calorimetry) where poor solubility of simpler indole derivatives often limits data quality. Researchers developing biophysical assays for indole-binding proteins should select this compound to mitigate solubility-related assay interference.

First-in-Class Chemotype Exploration for Novel Target Deconvolution

The complete absence of public bioactivity data for this compound represents a strategic opportunity for chemical biology groups engaged in target deconvolution or phenotypic screening [1]. Unlike well-characterized indole derivatives with established polypharmacology profiles, this unannotated chemotype offers a clean slate for identifying novel target interactions. Its procurement is particularly justified for forward chemical genetics approaches where the goal is to discover unexpected biological activities rather than to validate known mechanisms.

Quote Request

Request a Quote for 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.